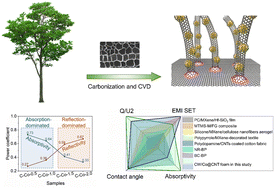Enhanced polarization via Joule heating in wood-derived carbon materials for absorption-dominated EMI shielding†
Materials Horizons Pub Date: 2023-11-08 DOI: 10.1039/D3MH01332D
Abstract
To cope with sophisticated application scenarios, carbon materials can provide opportunities for integrating multi-functionalities into superior electromagnetic interference (EMI) shielding properties. Nevertheless, carbon materials usually possess high electrical conductivity, which allows them to counteract electromagnetic waves by reflection. Moreover, the identification of factors that dominate the shielding mechanisms has typically been result-oriented, leading to a reliance on a trial-and-error approach for the development of shielding materials. Thus, it is crucial to identify the dominant factors for EMI shielding and elucidate the mechanism underlying the coordination of the balance between reflection and absorption in carbon materials. In this study, we developed a promising and viable approach to create Co@CNTs embedded in carbonized wood (CW) via chemical vapor deposition, producing Co@CNTs/CW foams. The CNTs, densely grown on the CW surface, tightly encapsulated the Co nanoparticles within them. By manipulating the Co content, the defect density and CNT length varied within the Co@CNTs. Through first-principles calculations, these variations substantially influenced the work function, charge density, and dipole moment of the Co@CNTs. Thus, defect-induced and interfacial polarizations were improved, inducing a transformation of the shielding mechanism from reflection to absorption. Regarding the Co@CNTs/CW foams, while high conductivity was essential for achieving satisfactory shielding performance, the enhanced polarization loss dominated the contribution of absorption to the overall shielding effectiveness. Taking advantage of the enhanced polarizations, the Co@CNTs/CW foams exhibited an impressive shielding effectiveness of 42.0 dB, along with an absorptivity of 0.64, which were instrumental in effectively minimizing secondary reflections. Remarkably, these as-prepared foams possessed outstanding hydrophobicity and Joule heating features with a water contact angle of 138° and a saturation temperature of 85.5 °C (2.5 V). Through the stimulation of voltage-driven Joule heating, the absorptivity of Co@CNTs/CW foams can be significantly enhanced to a range of 0.61 to 0.73, irrespective of the Co content. This research would provide a new avenue for designing carbon materials with an absorption-dominated mechanism integrated into EMI shielding performance.


Recommended Literature
- [1] Transparent, conductive, and SERS-active Au nanofiber films assembled on an amphiphilic peptide template†
- [2] Screening and authentication of herbal formulations based on microextraction-assisted voltammetry of microparticles†
- [3] Dinuclear zinc catalysts with unprecedented activities for the copolymerization of cyclohexene oxide and CO2†
- [4] Ligand-modified synthesis of shape-controllable and highly luminescent CsPbBr3 perovskite nanocrystals under ambient conditions†
- [5] A Pyrone Strategy for the Synthesis of 3-Acyltetramic Acids
- [6] Simple dissymmetrical and asymmetrical Tröger's bases: photophysical and structural characterization†
- [7] Mechanistic insight from activation parameters for the reaction between co-enzyme B12 and cyanide: further evidence that heterolytic Co–C bond cleavage is solvent-assisted†
- [8] Molecular salts of propranolol with dicarboxylic acids: diversity of stoichiometry, supramolecular structures and physicochemical properties†
- [9] Inside back cover
- [10] Using core-hole reference states for calculating X-ray photoelectron and emission spectra

Journal Name:Materials Horizons
Research Products
-
CAS no.: 1115-82-8
-
4-oxopiperidine-3-carbonitrile
CAS no.: 19166-75-7
-
CAS no.: 167750-79-0
-
CAS no.: 178064-02-3









